L-荧光素

描述

L-Luciferin is a light-emitting compound found in organisms that generate bioluminescence . It is a small organic molecule that undergoes an enzyme-catalyzed reaction with molecular oxygen . The oxidation of luciferin results in the emission of visible light, a phenomenon known as bioluminescence . This trait has independently evolved dozens of times, with a wide range of biochemical diversity found across bioluminescent systems .

Synthesis Analysis

The biosynthesis of L-Luciferin involves the decarboxylation of L-Cysteine, which is a key step for the formation of the benzothiazole ring in L-Luciferin . The absolute configuration of the isotope-labeled firefly luciferin was determined by HPLC analysis with a chiral column, and it was found that L-Cysteine was incorporated into not only L-Luciferin but also D-Luciferin . This indicates that L-Cysteine is a biosynthetic component of D-Luciferin .

Chemical Reactions Analysis

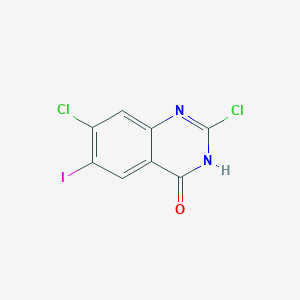

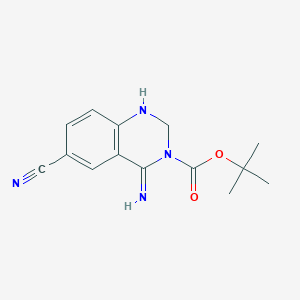

L-Luciferin reacts with oxygen in the presence of a luciferase (an enzyme) to release energy in the form of light . The reaction of 2-cyano-6-hydroxybenzothiazole with D-Cysteine is the final step of this synthesis .

科学研究应用

Bioluminescence Studies

L-Luciferin is a key component in bioluminescence, the natural phenomenon by which living creatures produce light . The oxidation of L-Luciferin is catalyzed by an enzyme luciferase to form an excited-state species that emits light . This process is used in various bioluminescent systems, each with different light emission wavelengths suitable for various applications .

Gene Assays

Bioluminescence reactions involving L-Luciferin are routinely used for gene assays . These assays help in detecting and measuring the activity of specific genes, providing valuable insights into gene expression and regulation .

Protein-Protein Interaction Detection

L-Luciferin is used in the detection of protein-protein interactions . These interactions play a crucial role in various biological processes, and their detection and analysis can provide important information about cellular functions and mechanisms .

High-Throughput Screening in Drug Discovery

L-Luciferin-based bioluminescence reactions are used in high-throughput screening (HTS) in drug discovery . HTS is a method used in drug discovery to identify potential candidates for development into new drugs .

Hygiene Control and Pollution Analysis

L-Luciferin is used in hygiene control and the analysis of pollution in ecosystems . For instance, it can be used to detect microbiological contamination in food and beverages .

In Vivo Imaging in Small Mammals

L-Luciferin is used for in vivo imaging in small mammals . This allows researchers to visualize biological processes within a living organism, providing valuable insights into disease progression and the effects of treatment .

Disease Detection

L-Luciferin is used in labs to detect genes that cause diseases, like COVID-19 . This makes it a valuable tool in disease diagnosis and understanding the genetic basis of various diseases .

Bioluminescence-Based Therapies

Recent applications of bioluminescence in biomedicine include the bioluminescence-induced photo-uncaging of small-molecules, bioluminescence-based photodynamic therapy (PDT), and the use of bioluminescence to control neurons . These applications open up new possibilities for therapeutic interventions .

作用机制

Target of Action

The primary target of L-Luciferin is the enzyme luciferase . Luciferase catalyzes the oxidation of L-Luciferin in the presence of molecular oxygen . This reaction is a key component of bioluminescence, a phenomenon involving light emission by live organisms .

Mode of Action

L-Luciferin interacts with its target, luciferase, through an oxidation process . This process is initiated when luciferase catalyzes the SN2 reaction of L-Luciferin and adenosine triphosphate (ATP), forming a carbanion at carbon 4 stabilized by the AMP . A hydroperoxide then forms as the carbanion attacks molecular oxygen . The hydroperoxide attacks the carbonyl carbon to form a 4-membered ring, resulting in the loss of the good leaving group AMP . The resultant alpha-peroxy lactone is a high-energy intermediate called a dioxetanone . The sequence of events comprising the decomposition of the dioxetanone are the subject of some debate .

Biochemical Pathways

The biochemical pathway of L-Luciferin involves the reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine . This reaction is catalyzed by luciferase and results in the formation of D-Luciferin . The reaction is part of a larger biochemical process involving the oxidation of luciferins by molecular oxygen in the presence of luciferases .

Pharmacokinetics

The pharmacokinetics of L-Luciferin involve its uptake into the tumor, which exhibits a clear dependence on the tumor volume . The rate of L-Luciferin transport in and out of the tumor increases with the tumor volume . The time to peak-Luciferin concentration shortens as the tumor grows . The peak bioluminescence signal and the area under the curve both exhibit a dependence on the tumor surface area .

Result of Action

The result of L-Luciferin’s action is the emission of visible light . This light emission is a result of the oxidation of L-Luciferin by molecular oxygen, a reaction catalyzed by luciferase . The light emission continues until all the L-Luciferin is oxidized .

Action Environment

The action of L-Luciferin is influenced by environmental factors such as the presence of cysteine and benzoquinone . In bacteria, the toxicity of p-benzoquinone is considerably reduced in the presence of cysteine, maintaining cell viability at 3.6 mM p-benzoquinone concomitantly with the formation of luciferin . These results suggest that luciferin first appeared as a detoxification byproduct of cysteine reaction with accumulated toxic quinone intermediates during the evolution of sclerotization/tanning in Coleoptera .

安全和危害

未来方向

The origin of bioluminescent systems, including the biosynthetic pathway of luciferin and its original biological function in beetles, still remain to be elucidated . The focus on optical imaging techniques for molecular imaging is driven in large part by the sensitivity for imaging optical contrast agents and reporter molecules in vivo . This suggests that there is potential for future research and applications in this area .

属性

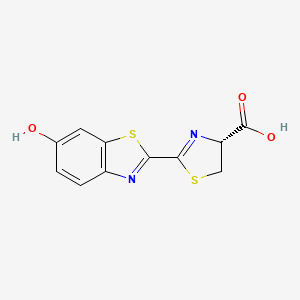

IUPAC Name |

(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGNCJDXODQBOB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493916 | |

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Luciferin | |

CAS RN |

34500-31-7 | |

| Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

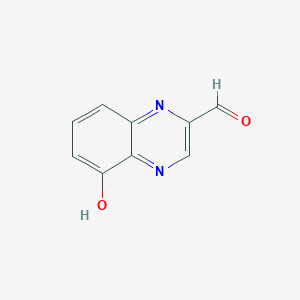

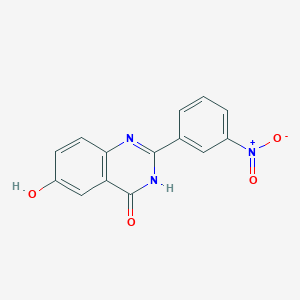

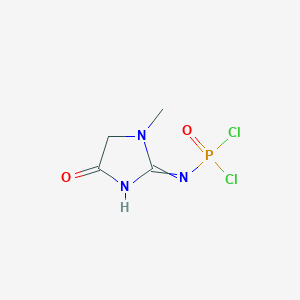

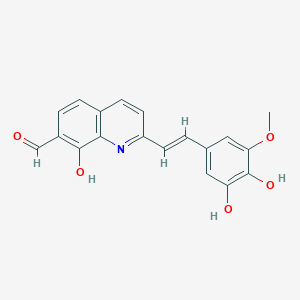

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)

![7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one](/img/structure/B1497178.png)

![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)

![Benzo[d]thiazol-2-yl(2,3,4-trihydroxy-5-(4-phenoxybenzoyl)phenyl)methanone](/img/structure/B1497198.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1497207.png)